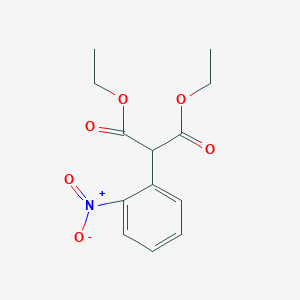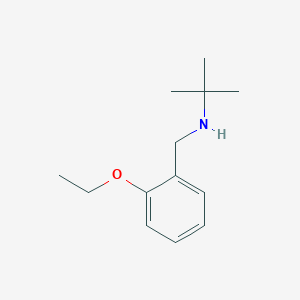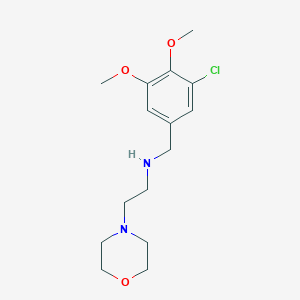
Diethyl-(2-Nitrophenyl)malonat
Übersicht
Beschreibung
Diethyl (2-nitrophenyl)malonate is a chemical compound with the molecular formula C13H15NO6 . It is a derivative of malonic ester, which is commonly used in organic synthesis .
Synthesis Analysis
The synthesis of diethyl (2-nitrophenyl)malonate can be achieved through the selective monohydrolysis of symmetric diesters . Another method involves the reaction of sodium diethyl malonate and hexa-fluorobenzene . The malonic ester synthesis provides a route to a wide variety of carboxylic acids and methyl ketones .Molecular Structure Analysis
The molecular structure of diethyl (2-nitrophenyl)malonate consists of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The average mass is 281.261 Da and the monoisotopic mass is 281.089935 Da .Chemical Reactions Analysis
As a derivative of diethyl malonate, diethyl (2-nitrophenyl)malonate can undergo various chemical reactions. For instance, it can be combined with urea under the action of a strong base to form a barbiturate .Physical And Chemical Properties Analysis
Diethyl (2-nitrophenyl)malonate has a density of 1.3±0.1 g/cm3, a boiling point of 390.1±27.0 °C at 760 mmHg, and a flash point of 159.9±25.7 °C . It has 7 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Dielektrische und elektronische Filter
Diethyl-(2-Nitrophenyl)malonat: wurde bei der Entwicklung von dielektrischen und elektronischen Filtern eingesetzt. Die Fähigkeit der Verbindung, Kristalle mit bestimmten Gitterparametern zu bilden, macht sie für Anwendungen geeignet, die eine präzise Steuerung der elektrischen Eigenschaften erfordern . Diese Filter sind in verschiedenen elektronischen Geräten entscheidend, um Signalreinheit zu gewährleisten und Störungen zu verhindern.
Thermische Anwendungen
Die thermische Stabilität von This compound ist in der Materialwissenschaft von Interesse. Die Verbindung zeigt bei bestimmten Temperaturen einen erheblichen Gewichtsverlust, was auf eine mögliche Verwendung in thermischen Anwendungen hindeutet, bei denen eine kontrollierte Degradation oder Stabilität unter Hitze erforderlich ist .
Optische Anwendungen
Die optischen Eigenschaften von This compound sind bemerkenswert, insbesondere im Kontext der Photonik. Seine Fähigkeit, als Einkristalle mit nichtlinearen optischen Eigenschaften zu wachsen, macht es zu einem Kandidaten für den Einsatz in der Lasertechnologie, Datenspeicherung und optischen Kommunikation .
Mechanische Anwendungen
Die mechanische Härte von This compound-Kristallen kann manipuliert werden, was in Anwendungen wertvoll ist, die Materialien mit einer bestimmten Härte oder Deformationsbeständigkeit erfordern. Diese Eigenschaft wird durch den Reverse Indentation Size Effect (RISE) und den Verfestigungskoeffizienten gemessen .
Biomedizinische Anwendungen
Im biomedizinischen Bereich hat This compound vielversprechend gezeigt. Seine organischen Kristalle wurden auf ihre Bindungsaffinität in molekularen Docking-Studien getestet, was auf ein Potenzial als Therapeutikum für Krankheiten wie Diabetes mellitus und Krebs hindeutet, da Benzofuran in der Kristallstruktur vorhanden ist .
Elektronische Anwendungen
Die negative fotoleitende Natur von This compound zeigt seinen Nutzen in elektronischen Anwendungen. Diese Eigenschaft ist essentiell für die Entwicklung von Fotoleitern, bei denen es sich um Materialien handelt, die leitfähiger werden, wenn sie Licht ausgesetzt werden und in verschiedenen elektronischen Bauteilen verwendet werden .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethyl 2-(2-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-7-5-6-8-10(9)14(17)18/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUAMWVPTIVCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236591 | |
| Record name | Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10565-14-7 | |
| Record name | Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10565-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B249570.png)
![N-tert-butyl-2-(2-methoxy-6-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249572.png)
![1-{[2-({[5-(4-Bromophenyl)-2-furyl]methyl}amino)ethyl]amino}-2-propanol](/img/structure/B249573.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B249574.png)
![2-Chloro-5-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B249575.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1-propanamine](/img/structure/B249577.png)
![{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B249580.png)
![{2-[(2-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B249581.png)
![4-(2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B249585.png)



![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)
![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)